Orantinib
Overview
Description
Orantinib is a small molecule tyrosine kinase inhibitor that has been investigated for its potential therapeutic applications in various cancers, including lung cancer, breast cancer, kidney cancer, gastric cancer, and prostate cancer . It functions by inhibiting multiple receptor tyrosine kinases, which are crucial for tumor growth and angiogenesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Orantinib can be synthesized through a multi-step process involving the formation of key intermediates. One common synthetic route includes the condensation of 3-methyleneoxindole with a substituted pyrrole derivative under specific reaction conditions . The reaction typically requires a base catalyst and is carried out in an organic solvent such as dimethyl sulfoxide (DMSO).
Industrial Production Methods: For industrial-scale production, the synthesis of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of high-purity reagents. The final product is purified using techniques such as recrystallization or chromatography to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Orantinib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can modify the oxindole moiety.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions include hydroxylated derivatives, reduced oxindole compounds, and substituted pyrrole derivatives .
Scientific Research Applications
Chemistry: Used as a model compound to study the inhibition of tyrosine kinases.
Biology: Investigated for its effects on cell proliferation, differentiation, and migration.
Industry: Potential use in the development of new anticancer therapies and as a tool for drug discovery.
Mechanism of Action
Orantinib exerts its effects by inhibiting multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor 2, fibroblast growth factor receptor 1, and platelet-derived growth factor receptor . These receptors play a critical role in tumor growth and angiogenesis. By blocking these pathways, this compound effectively reduces tumor proliferation and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Orantinib is unique due to its multi-targeted approach in inhibiting various tyrosine kinases. Similar compounds include:
Sunitinib: Another multi-targeted tyrosine kinase inhibitor used in cancer therapy.
Sorafenib: Inhibits multiple kinases involved in tumor growth and angiogenesis.
Toceranib: Approved for treating canine mast cell tumors and acts as a selective inhibitor of receptor tyrosine kinases
These compounds share similar mechanisms of action but differ in their specific targets and clinical applications, highlighting this compound’s unique multi-targeted inhibition profile.
Properties
IUPAC Name |
3-[2,4-dimethyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-10-12(7-8-17(21)22)11(2)19-16(10)9-14-13-5-3-4-6-15(13)20-18(14)23/h3-6,9,19H,7-8H2,1-2H3,(H,20,23)(H,21,22)/b14-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFDRBXTEDBWCZ-ZROIWOOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=CC=CC=C3NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1CCC(=O)O)C)/C=C\2/C3=CC=CC=C3NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017164 | |
Record name | 3-{2,4-Dimethyl-5-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210644-62-5, 252916-29-3 | |
Record name | SU6668 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210644625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Orantinib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252916293 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Orantinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12072 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3-{2,4-Dimethyl-5-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ORANTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RL37ZZ665 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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